molecular formula C18H20ClNO2S B2770786 N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide CAS No. 1795442-27-1

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide

Cat. No.: B2770786
CAS No.: 1795442-27-1
M. Wt: 349.87
InChI Key: MHYWHBDKAYWGOL-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyethyl group, and a phenylthio group attached to a propanamide backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a suitable aromatic compound to introduce the chlorophenyl group.

    Thioether Formation: The phenylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.

    Amidation: The final step involves the formation of the propanamide backbone through an amidation reaction, typically using an amine and an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and phenylthio groups can influence its binding affinity and specificity. In material science, its optical and electronic properties are a result of the interactions between its functional groups and the surrounding environment.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-methoxyethylamine: Similar structure but lacks the phenylthio group.

    N-(2-chlorophenyl)-3-(phenylthio)propanamide: Similar structure but lacks the methoxyethyl group.

    N-(2-methoxyethyl)-3-(phenylthio)propanamide: Similar structure but lacks the chlorophenyl group.

Uniqueness

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for research in various scientific fields.

Biological Activity

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide, also known as ML-18, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Chlorophenyl group : Contributes to the compound's lipophilicity and potential interaction with biological membranes.
  • Methoxyethyl group : Enhances solubility and may influence pharmacokinetics.
  • Phenylthio group : Imparts distinct reactivity and may play a role in biological interactions.

The IUPAC name for this compound is N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-phenylsulfanylpropanamide, and its molecular formula is C16H18ClNO2SC_{16}H_{18}ClNO_2S .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Chlorination : An aromatic compound undergoes chlorination to introduce the chlorophenyl group.
  • Thioether Formation : A nucleophilic substitution reaction introduces the phenylthio group.
  • Amidation : The final step forms the amide bond, typically using an acid chloride or anhydride with an amine.

These steps can be optimized for yield and purity in both laboratory and industrial settings .

The biological activity of ML-18 is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the chlorophenyl and phenylthio groups may facilitate binding to enzymes or receptors, modulating their activity. This modulation can lead to various biological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that ML-18 exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Properties : Research indicates that ML-18 may inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) in various cancer cell lines. The exact pathways involved are subjects of ongoing investigation .

Case Studies and Research Findings

Several studies have evaluated the biological effects of ML-18:

  • Anticancer Activity : In vitro studies have shown that ML-18 exhibits significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The compound's IC50 values indicate that it is effective at low concentrations, suggesting a potent anticancer profile .
  • Mechanistic Studies : Research has demonstrated that ML-18 can induce apoptosis via mitochondrial pathways, involving the activation of caspase-3 and modulation of Bcl-2 family proteins .
  • Antimicrobial Studies : Initial investigations into the antimicrobial properties have shown promising results against a range of pathogenic bacteria, indicating potential applications in treating infections .

Applications in Research and Industry

This compound has diverse applications:

  • Medicinal Chemistry : As a lead compound for developing new anticancer or antimicrobial agents.
  • Chemical Synthesis : Used as an intermediate in synthesizing more complex organic molecules.
  • Material Science : Its unique chemical properties make it suitable for developing materials with specific electronic or optical characteristics .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
ML-18Chlorophenyl + Methoxyethyl + PhenylthioAnticancer, AntimicrobialMulti-functional groups enhancing reactivity
Compound ASimilar thiophene structureModerate anticancerLacks methoxyethyl group
Compound BSimple aromatic amideLimited activityNo phenylthio group

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2S/c1-22-17(15-9-5-6-10-16(15)19)13-20-18(21)11-12-23-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYWHBDKAYWGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCSC1=CC=CC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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